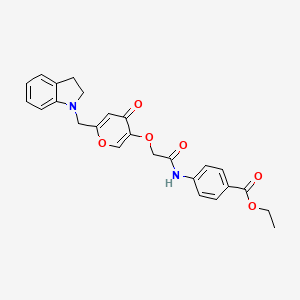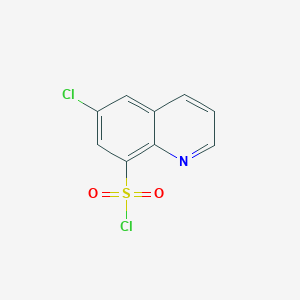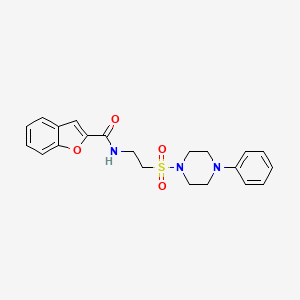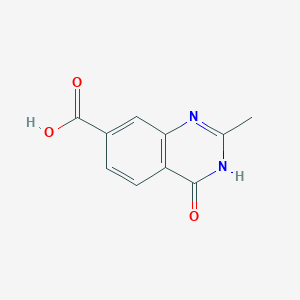![molecular formula C18H10Cl2F3N3O B2527999 1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 320422-36-4](/img/structure/B2527999.png)
1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis and the use of directing groups in catalyzed C-H activation. For instance, the Rhodium(III)-catalyzed C-H activation and indole synthesis using hydrazone as a directing group is an efficient method to access unprotected indoles, as described in paper . Similarly, the Japp-Klingemann reaction is employed to synthesize hydrazone compounds, which can undergo further reactions to form indole structures, as seen in papers and .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole heterocycle, which can engage in π-π interactions and hydrogen bonding. The orientation of substituents on the phenyl ring can significantly affect the molecular conformation and interactions, as demonstrated in the crystal structures of related compounds . The planarity and substituent effects are crucial for understanding the molecular interactions and properties of the target compound.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including cyclization and condensation with other aromatic compounds. The hydrazone moiety can act as a directing group or undergo transformations such as tautomerism and oxidation, which can lead to the formation of different structural motifs, as seen in the cyclization of an arylamidrazone . The reactivity of such compounds is influenced by the electronic properties of the substituents and the overall molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole and hydrazone derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can lead to chromic effects, solvatochromism, and aggregation-induced emission, as observed in the BF2 complex of a related compound . The hydrogen bonding capabilities and the presence of functional groups like thiosemicarbazone can affect the solid-state structure and intermolecular interactions . These properties are essential for understanding the behavior of the compound in different environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study described the synthesis of aromatic hydrazone compounds and their metal complexes, focusing on their structural characterization through various spectral and magnetic measurements. These compounds showed potential antioxidant properties and antimicrobial activities (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).
- Another research discussed the synthesis of mono- and dihydrazones, examining their structures using NMR, IR, and electronic absorption spectroscopy. The study revealed insights into their thermal and photochemical behaviors (Dziomko, V. M., Stopnikova, M. N., et al., 1980).
- Synthesis of novel compounds involving 5-trifluoromethoxy-1H-indole-2,3-dione and their crystal structures were explored, highlighting molecular interactions and potential groups available for hydrogen bonding (Kaynak, F. B., Özbey, S., & Karalı, N., 2013).
Biological Applications
- An investigation into isatin acylhydrazones with sterically hindered phenolic fragments was conducted, revealing E- and Z-isomers and their potential intra- and intermolecular hydrogen bonding stabilizations (Nugumanova, G. N., et al., 2009).
- The photolytic behavior of 1H-indole-2,3-dione derivatives was studied, indicating their potential as UV absorbers in pharmaceutical and cosmetic industries (Dimitrijević, J., et al., 2016).
- Another study focused on the synthesis and antituberculosis activity of various 1H-indole-2,3-dione derivatives, highlighting significant inhibitory activity against Mycobacterium tuberculosis (Karalı, N., et al., 2007).
Polymorphism and Molecular Transformation
- Research on polymorphism in bis-hydrazone compounds revealed insights into packing and conformational polymorphism, which are significant in understanding molecular properties and interactions (Dwivedi, Bhavna & Das, Dinabandhu, 2018).
Wirkmechanismus
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Hydrazine Derivatives
Hydrazine derivatives, such as [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine, have been used in the synthesis of various compounds. They can react with excess of ethyl acetoacetate to afford different products . They may also be used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Eigenschaften
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-prop-2-ynylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3O/c1-2-7-26-14-6-4-3-5-11(14)15(17(26)27)24-25-16-12(19)8-10(9-13(16)20)18(21,22)23/h1,3-6,8-9,27H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZSSPOTXJNGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)


![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)


![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)